Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds related to benzo[d][1,3]dioxole derivatives is well-documented. For instance, a novel pyrazole derivative containing a benzo[d][1,3]dioxol moiety was synthesized and characterized by various spectroscopic techniques, including NMR and X-ray diffraction . Similarly, benzoxazole derivatives have been synthesized from carboxylic acids using a one-step process with microwave heating, which could be analogous to the synthesis of benzo[d][1,3]dioxole-5-carboximidamide hydrochloride . Additionally, benzoxazole and benzimidazole derivatives have been synthesized from 1,3-dithioles, indicating the versatility of synthetic approaches for such heterocyclic systems .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds, especially those containing a benzo[d][1,3]dioxol moiety, has been studied using X-ray crystallography. For example, the crystal structure of a pyrazole derivative with a benzo[d][1,3]dioxol moiety was determined, revealing a twisted conformation between the pyrazole and thiophene rings . This suggests that benzo[d][1,3]dioxole derivatives may also exhibit unique conformational characteristics.
Chemical Reactions Analysis
The chemical reactivity of benzo[d][1,3]dioxole derivatives can be inferred from related compounds. Benzoxazoles have been synthesized electrochemically using redox catalysts , and benzoxazole derivatives have been obtained through reactions with aliphatic acids and active methylene compounds . These methods could potentially be adapted for the synthesis of benzo[d][1,3]dioxole-5-carboximidamide hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d][1,3]dioxole derivatives can be complex. For instance, the thermal decomposition of a pyrazole derivative containing a benzo[d][1,3]dioxol moiety was studied using thermogravimetric analysis, and its molecular geometry and electronic structures were optimized using DFT calculations . These studies provide a foundation for understanding the stability and electronic properties of benzo[d][1,3]dioxole-5-carboximidamide hydrochloride.
Scientific Research Applications
Antitumor Properties
- Benzo[d][1,3]dioxoles, when fused with 1,4-thiazepines, demonstrate remarkable antitumor activities. Specifically, compounds synthesized from benzo[d][1,3]dioxole moieties show significant antiproliferative activities against human cancer cell lines like esophageal squamous cell carcinoma (Wu et al., 2017).
Photochemical Applications
- Benzo[d][1,3]dioxole derivatives, such as naphthodioxinone-1,3-benzodioxole, have been identified as effective photochemically masked one-component type II photoinitiators for free radical polymerization. This application demonstrates the potential of benzo[d][1,3]dioxole in materials science, particularly in polymer chemistry (Kumbaraci et al., 2012).
Antimicrobial Properties
- Derivatives of benzo[d][1,3]dioxole, such as benzo[d][1,3]dioxole gathered pyrazole derivatives, exhibit significant in vitro antimicrobial activities. This includes both antifungal and antibacterial properties, showcasing the chemical's potential in developing new antimicrobial agents (Umesha & Basavaraju, 2014).
Anticonvulsant Effects
- Some derivatives of benzo[d][1,3]dioxole, such as dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates, have been studied for potential anticonvulsant activities. This research points towards the role of benzo[d][1,3]dioxole compounds in neurological disorders, especially in epilepsy (Prasanthi et al., 2013).
Anti-HIV Applications
- Benzo[d][1,3]dioxole derivatives have been synthesized and evaluated for their efficacy against HIV-1, demonstrating potential as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These findings highlight the possible use of benzo[d][1,3]dioxole derivatives in antiretroviral therapy (Li et al., 2020).
Future Directions
Benzodioxole derivatives, including Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride, could be further explored for their potential applications in various fields such as medicine and pharmacology . Their anticancer and antioxidant properties make them particularly interesting for future research .
properties
IUPAC Name |
1,3-benzodioxole-5-carboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c9-8(10)5-1-2-6-7(3-5)12-4-11-6;/h1-3H,4H2,(H3,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQCHWGWPJUJEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride |
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